molecular formula C6H13NO2 B1505994 trans-4-Amino-3-(methoxy)tetrahydropyran CAS No. 1232060-77-3

trans-4-Amino-3-(methoxy)tetrahydropyran

Cat. No.: B1505994
CAS No.: 1232060-77-3
M. Wt: 131.17 g/mol
InChI Key: OHVYRLNUMZHWIK-PHDIDXHHSA-N
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Description

“trans-4-Amino-3-(methoxy)tetrahydropyran” is a chemical compound with the molecular formula C6H13NO2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods involves the reductive amination of trans-23 with 4-fluorobenzaldehyde, which produces the final compound in an 81% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5 (6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . The molecular weight of the compound is 167.64 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, it can be used as a protecting group in peptide chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (167.64 g/mol), molecular formula (C6H14CLNO2), and InChI key (DMWZYPXYPVHLOG-GEMLJDPKSA-N) .

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation of Tetrahydropyrans : Research has demonstrated methods for the preparation of cis- and trans-dimethoxytetrahydropyran derivatives, highlighting the versatility of these compounds in synthetic chemistry. These methods involve hydroboration and oxidation reactions, showcasing the functional group transformations applicable to trans-4-Amino-3-(methoxy)tetrahydropyran analogs (Srivastava & Brown, 1970).

  • Conformational Analysis : Studies on rotameric preferences in methoxy- and methylamino-tetrahydropyrans have provided insights into the stereochemical orientations that influence their chemical reactivity and interactions. These findings can be extrapolated to understand the behavior of this compound in various chemical environments (Booth et al., 1990).

Chemical Properties and Reactivity

  • Anomeric Effect Studies : Investigations into the anomeric effect have been conducted using 2-methoxytetrahydropyrans as models. These studies help understand the electronic influences of methoxy groups adjacent to heteroatoms, which is relevant for predicting the reactivity of compounds like this compound (Sweet & Brown, 1968).

Applications in Drug Synthesis and Material Science

  • Antimicrobial Activity : The structural analogs of this compound have been explored for their antimicrobial activities. Synthesized compounds exhibiting significant inhibitory effects against various bacteria and fungi showcase the potential of this compound derivatives in developing new antimicrobial agents (Okasha et al., 2022).

  • Corrosion Inhibition : Pyranopyrazole derivatives, which share a structural resemblance to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies underline the potential application of tetrahydropyran derivatives in protecting industrial materials from corrosion (Yadav et al., 2016).

Properties

IUPAC Name

(3S,4R)-3-methoxyoxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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